8-Hydroxymoxifloxacin
概要
説明
8-Hydroxymoxifloxacin is a derivative of moxifloxacin .
Synthesis Analysis
The synthesis of 8-Hydroxyquinoline derivatives has been discussed in several papers . These papers provide a detailed overview of the synthetic strategies used to produce these compounds.Molecular Structure Analysis
The molecular formula of this compound is C20H22FN3O4 . It has a molecular weight of 387.4048 .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 387.405 and a molecular formula of C20H22FN3O4 .科学的研究の応用
Antibacterial Activity
8-Hydroxymoxifloxacin, a derivative of moxifloxacin, exhibits potent antibacterial activity. Moxifloxacin itself is a broad-spectrum antibiotic targeting DNA gyrase and topoisomerase IV, crucial in bacterial DNA replication and repair. This activity is particularly effective against gram-positive pathogens, including Streptococcus pneumoniae, as well as retaining efficacy against gram-negative bacteria (Miller, 2008), (Ball, 2000).
Treatment of Mycobacterial Infections
Research has shown moxifloxacin's effectiveness against various mycobacteria strains, such as Mycobacterium tuberculosis and Mycobacterium avium-intracellulare, suggesting its potential as an antimycobacterial agent (Gillespie & Billington, 1999).
Pharmacokinetics and Efficacy
Studies have evaluated the pharmacokinetics of moxifloxacin, including its absorption, distribution, metabolism, and excretion. These characteristics contribute to its efficacy in treating various bacterial infections, including respiratory infections and meningitis (Sullivan et al., 2001), (Østergaard et al., 1998).
Antibacterial Mechanism
The mechanism of action of moxifloxacin includes targeting the GyrA subunit of DNA gyrase, a feature that enhances its activity against bacteria with DNA topoisomerase IV mutations. This makes it an effective agent against certain fluoroquinolone-resistant bacterial strains (Pestova et al., 2000).
Treatment of Meningitis
Moxifloxacin has been evaluated for its efficacy in treating meningitis caused by penicillin-resistant pneumococci. Its ability to penetrate the cerebrospinal fluid and its bactericidal effect in this context have been particularly noted (Østergaard et al., 1998).
Phototoxicity and Safety Profile
The phototoxicity of moxifloxacin, an important consideration for fluoroquinolones, has been studied. Moxifloxacin’s 8-methoxy group is believed to confer reduced phototoxicity, enhancing its safety profile (Ferguson, 2000).
作用機序
Target of Action
8-Hydroxymoxifloxacin, a derivative of moxifloxacin, primarily targets two essential bacterial enzymes: topoisomerase II (also known as DNA gyrase) and topoisomerase IV . These enzymes play a crucial role in bacterial DNA replication, transcription, and repair .
Mode of Action
The mode of action of this compound involves the inhibition of its primary targets, topoisomerase II and IV . By binding to these enzymes, this compound prevents the untwisting of bacterial DNA, which is a necessary step for DNA replication . This inhibition ultimately leads to the cessation of bacterial cell replication .
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in bacterial DNA replication and transcription. By inhibiting topoisomerase II and IV, this compound disrupts these pathways, leading to the inability of the bacteria to replicate and transcribe DNA . The downstream effects include the cessation of bacterial growth and proliferation.
Pharmacokinetics
The pharmacokinetics of this compound, similar to moxifloxacin, involve absorption, distribution, metabolism, and excretion (ADME). It is distributed widely in the body, with tissue concentrations often exceeding plasma concentrations . Moxifloxacin is metabolized in the liver via glucuronide and sulfate conjugation . It is excreted in the urine and feces as both unchanged drug and conjugates .
Result of Action
The result of this compound’s action at the molecular and cellular level is the inhibition of bacterial growth and proliferation. By preventing the untwisting of bacterial DNA, this compound inhibits DNA replication and transcription, leading to the cessation of bacterial cell replication .
Safety and Hazards
生化学分析
Biochemical Properties
8-Hydroxymoxifloxacin plays a significant role in biochemical reactions, particularly in inhibiting bacterial enzymes. It interacts with enzymes such as DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA replication, transcription, and repair . By binding to these enzymes, this compound prevents the supercoiling of DNA, thereby inhibiting bacterial cell division and leading to cell death. This interaction is highly specific and involves the formation of stable complexes between the drug and the target enzymes.
Cellular Effects
This compound exerts profound effects on various types of cells and cellular processes. In bacterial cells, it disrupts DNA replication and transcription, leading to cell death. In mammalian cells, it has been observed to influence cell signaling pathways, gene expression, and cellular metabolism . For instance, it can induce the expression of stress response genes and modulate the activity of key signaling pathways involved in cell survival and apoptosis. These effects are dose-dependent and can vary based on the cell type and the duration of exposure.
Molecular Mechanism
The molecular mechanism of action of this compound involves the inhibition of DNA gyrase and topoisomerase IV. These enzymes are essential for maintaining the supercoiled structure of bacterial DNA. By binding to these enzymes, this compound stabilizes the DNA-enzyme complex, preventing the re-ligation of the DNA strands and leading to the accumulation of double-strand breaks . This ultimately results in the inhibition of bacterial growth and cell death. Additionally, this compound can induce changes in gene expression, particularly genes involved in the stress response and DNA repair mechanisms.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time points. The compound is relatively stable, with minimal degradation observed over time . Long-term exposure to this compound can lead to sustained inhibition of bacterial growth and persistent changes in cellular function. In vitro studies have shown that the compound maintains its antibacterial activity over extended periods, while in vivo studies have demonstrated its efficacy in reducing bacterial load in animal models.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At therapeutic doses, it effectively reduces bacterial infections without causing significant adverse effects . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These toxic effects are dose-dependent and highlight the importance of optimizing the dosage to achieve the desired therapeutic outcome while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It undergoes phase II metabolism, resulting in the formation of metabolites such as N-sulphate and acylglucuronide . These metabolites are excreted via renal and biliary routes. The compound does not undergo significant phase I metabolism, indicating minimal involvement of cytochrome P450 enzymes. The metabolic pathways of this compound are crucial for its elimination and influence its pharmacokinetic profile.
Transport and Distribution
This compound is rapidly absorbed and widely distributed within cells and tissues . It accumulates in tissues such as the lungs, liver, and kidneys, where it exerts its antibacterial effects. The compound is transported across cell membranes via passive diffusion and interacts with transporters such as P-glycoprotein. Its distribution is influenced by factors such as tissue perfusion and binding to plasma proteins.
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm and the nucleus . It targets bacterial DNA within the nucleus, where it exerts its inhibitory effects on DNA gyrase and topoisomerase IV. The compound’s localization is facilitated by its ability to diffuse across cell membranes and its affinity for DNA-binding proteins. Post-translational modifications such as phosphorylation may also influence its subcellular localization and activity.
特性
IUPAC Name |
7-[(4aS,7aS)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-6-fluoro-8-hydroxy-4-oxoquinoline-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN3O4/c21-14-6-12-16(24(11-3-4-11)8-13(18(12)25)20(27)28)19(26)17(14)23-7-10-2-1-5-22-15(10)9-23/h6,8,10-11,15,22,26H,1-5,7,9H2,(H,27,28)/t10-,15+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRASTQSQRDRSEH-ZUZCIYMTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC2NC1)C3=C(C=C4C(=C3O)N(C=C(C4=O)C(=O)O)C5CC5)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2CN(C[C@H]2NC1)C3=C(C=C4C(=C3O)N(C=C(C4=O)C(=O)O)C5CC5)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80222526 | |
Record name | 8-Hydroxymoxifloxacin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80222526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
721970-36-1 | |
Record name | 1-Cyclopropyl-6-fluoro-1,4-dihydro-8-hydroxy-7-[(4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl]-4-oxo-3-quinolinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=721970-36-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-Hydroxymoxifloxacin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0721970361 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 8-Hydroxymoxifloxacin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80222526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-HYDROXYMOXIFLOXACIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N9S4OJ0188 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。